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Technical Support Center: GSK2656157
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the off-target effects of GSK2656157, with a particular focus on its interaction

with Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and other kinases.

Frequently Asked Questions (FAQs)
Q1: What is GSK2656157 and what is its primary target?

GSK2656157 is a highly selective and potent ATP-competitive inhibitor of Protein Kinase R

(PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] In cell-free assays, it demonstrates an

IC50 of 0.9 nM for PERK.[1][2][3] It was developed to study the biological functions of PERK, a

key mediator of the Unfolded Protein Response (UPR).[3]

Q2: What are the known off-target effects of GSK2656157?

While highly selective for PERK, GSK2656157 has been shown to have significant off-target

effects, most notably the inhibition of RIPK1.[4][5][6] This interaction is potent and can lead to

misinterpretation of experimental results if not accounted for.[6][7] Studies have shown that

GSK2656157 can inhibit RIPK1 kinase activity at concentrations that do not affect PERK

activity in cells.[5][6][8]
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In a screening against a panel of 300 kinases, 44 were inhibited by more than 50% at a 10 µM

concentration of GSK2656157.[3] Of these, 15 kinases showed over 80% inhibition and were

selected for further dose-response analysis.[3]

Q3: How potent is the inhibition of RIPK1 by GSK2656157?

GSK2656157 is a very potent inhibitor of RIPK1, with a potency that is at least 10 times higher

than the well-known RIPK1 inhibitor, Necrostatin-1s (NEC-1s).[5] Some studies suggest it is

approximately 100 times more potent than NEC-1s.[6][7] This makes it a dual inhibitor of PERK

and RIPK1.

Q4: What are the experimental implications of the off-target effects on RIPK1?

The inhibition of RIPK1 by GSK2656157 can confound studies on cellular processes involving

this kinase, such as TNF-mediated necroptosis and apoptosis.[5][6][7] For instance,

GSK2656157 has been shown to protect cells from TNF-mediated RIPK1-dependent cell death

independently of its effect on PERK.[5][6] Therefore, any observed effects on these pathways

when using GSK2656157 should not be solely attributed to PERK inhibition.

Q5: How can I control for the off-target effects of GSK2656157 in my experiments?

To ensure that the observed effects are due to PERK inhibition and not off-target interactions,

consider the following control experiments:

Use a structurally different PERK inhibitor: Employ another PERK inhibitor with a different

chemical structure, such as AMG44, to see if the same phenotype is observed.[5]

Use a downstream PERK signaling inhibitor: Utilize an inhibitor that acts downstream of

PERK, like ISRIB, which reverses the effects of eIF2α phosphorylation.[5]

Use a specific RIPK1 inhibitor: Compare the effects of GSK2656157 with a selective RIPK1

inhibitor, such as GSK'963, to delineate the contribution of RIPK1 inhibition.[6][7]

Perform experiments in PERK knockout cells: Using PERK-/- cells can help determine if the

effects of GSK2656157 are PERK-dependent.[9]
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Issue Possible Cause Recommended Action

Unexpected inhibition of

apoptosis or necroptosis.

The observed effect may be

due to the off-target inhibition

of RIPK1 by GSK2656157,

rather than PERK inhibition.[5]

[6][7]

1. Perform control experiments

with a specific RIPK1 inhibitor

to assess the contribution of

RIPK1 inhibition. 2. Use a

structurally different PERK

inhibitor as a control. 3.

Validate your findings in PERK

knockout cells.

Inconsistent results across

different cell lines.

Cell lines may have varying

levels of PERK and RIPK1

expression and different

dependencies on their

respective signaling pathways.

1. Characterize the expression

levels of PERK and RIPK1 in

your cell lines. 2. Carefully

titrate the concentration of

GSK2656157 to find a window

where PERK is inhibited with

minimal off-target effects, if

possible.

Observed effects do not

correlate with PERK pathway

modulation.

The phenotype may be a result

of the inhibition of other

kinases. GSK2656157 has

been shown to inhibit several

other kinases at higher

concentrations.[2][3]

1. Consult the kinase

selectivity data to see if other

inhibited kinases could be

responsible for the observed

phenotype. 2. Lower the

concentration of GSK2656157

to the lowest effective dose for

PERK inhibition to minimize

off-target effects.

Quantitative Data: Kinase Selectivity of GSK2656157
The following table summarizes the inhibitory activity of GSK2656157 against its primary

target, PERK, and key off-target kinases.
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Kinase Target IC50 (nM) Notes Reference

PERK 0.9 Primary Target [1][2]

RIPK1 ~18.2

Potent off-target

inhibition, significantly

stronger than Nec-1s.

[5]

HRI (EIF2AK1) 460

Over 500-fold less

potent than against

PERK.

[10]

PKR (EIF2AK2) 905 [2]

GCN2 (EIF2AK4) 3162 [2]

BRK 905 [2]

Aurora B 1259 [2]

KHS 1764 [2]

LCK 2344 [2]

MEKK3 2847 [2]

MLK2 2796 [2]

ALK5 3020 [2]

MLCK2 3039 [2]

c-MER 3431 [2]

PI3Kγ 3802 [2]

WNK3 5951 [2]

LRRK2 6918 [2]

ROCK1 7244 [2]

MSK1 8985 [2]

NEK1 9807 [2]

AXL 9808 [2]
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JAK2 24547 [2]

Experimental Protocols
1. In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is used to measure the direct inhibitory effect of GSK2656157 on kinase activity.

Materials:

Recombinant GST-hRIPK1 or GST-hPERK protein.

ATP.

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 30 mM MgCl2, 4 mM

DTT, 0.5 mg/ml BSA, 0.02% CHAPS).

GSK2656157 at various concentrations.

ADP-Glo™ Kinase Assay kit (Promega).

Procedure:

Prepare the kinase reaction mixture containing the recombinant kinase (e.g., 150 nM GST-

RIPK1 or 16 nM GST-PERK), 50 µM ATP, and kinase reaction buffer.

Add increasing concentrations of GSK2656157 to the reaction mixture.

Incubate the reaction for 4 hours at room temperature.

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™

Kinase Assay kit according to the manufacturer's instructions.

Determine the IC50 value by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

2. Cell Death Analysis (SytoxGreen Assay)
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This protocol measures cell death in real-time.

Materials:

Cells of interest (e.g., Mouse Embryonic Fibroblasts - MEFs).

96-well plates.

GSK2656157 and other inhibitors (e.g., TNF, zVAD-fmk).

SytoxGreen nucleic acid stain (Invitrogen).

Fluorescence plate reader.

Procedure:

Seed cells in a 96-well plate at a density of 10,000 cells per well.

The next day, pre-treat the cells with the desired concentrations of GSK2656157 for 30

minutes.

Induce cell death by adding stimuli such as TNF in combination with cycloheximide, a

TAK1 inhibitor, or zVAD-fmk.

Add SytoxGreen to the wells at a final concentration of 5 µM.

Measure the fluorescence intensity over time using a fluorescence plate reader with

controlled temperature and atmosphere settings. An increase in fluorescence indicates

loss of membrane integrity and cell death.

3. Immunoprecipitation for Complex IIb Formation

This protocol is used to assess the effect of GSK2656157 on the formation of the death-

inducing signaling complex IIb.

Materials:

Cells (e.g., MEFs).
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GSK2656157, TNF.

Lysis buffer (e.g., NP-40 lysis buffer with protease and phosphatase inhibitors).

Antibodies for immunoprecipitation (e.g., anti-FADD) and immunoblotting (e.g., anti-

RIPK1, anti-caspase-8).

Protein A Sepharose beads.

Procedure:

Seed cells in culture plates.

Pre-treat the cells with GSK2656157 for 30 minutes before stimulating with TNF (e.g., 1

ng/ml) for 2 hours.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Clear the cell lysates by centrifugation.

Incubate the supernatant with an antibody against a component of complex IIb (e.g.,

FADD) overnight.

Add Protein A Sepharose beads to pull down the antibody-protein complexes.

Wash the beads and elute the proteins.

Analyze the immunoprecipitated proteins by Western blotting using antibodies against

other components of the complex (e.g., RIPK1, caspase-8) to assess complex formation.
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Caption: PERK signaling pathway under ER stress and its inhibition by GSK2656157.
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Caption: TNF-mediated RIPK1 signaling leading to apoptosis and necroptosis.
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Caption: Experimental workflow for assessing GSK2656157 off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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